![molecular formula C15H13NS B13918842 [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B13918842.png)
[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl] acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl] acetonitrile: is an organic compound with the molecular formula C15H13NS It is characterized by the presence of a biphenyl structure substituted with a methylsulfanyl group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl] acetonitrile typically involves the reaction of 4-bromo-[1,1’-biphenyl]-4-yl acetonitrile with methylthiolate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions usually involve heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production methods for [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl] acetonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl] acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon, and ethanol.
Substitution: Halogenating agents, Friedel-Crafts acylation reagents, and Lewis acids like aluminum chloride.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl] acetonitrile is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its biphenyl structure is similar to that of certain bioactive compounds, making it a candidate for drug discovery and development .
Medicine: In medicine, derivatives of [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl] acetonitrile are explored for their potential therapeutic properties. Research is ongoing to investigate its efficacy in treating various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl] acetonitrile involves its interaction with specific molecular targets. The biphenyl structure allows it to bind to certain receptors or enzymes, modulating their activity. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The acetonitrile group can also participate in interactions with nucleophiles, contributing to the compound’s overall activity .
Comparison with Similar Compounds
[4-(Methylsulfanyl)phenyl]acetic acid: This compound shares the methylsulfanyl group but has an acetic acid moiety instead of an acetonitrile group.
[4-(Methylsulfanyl)phenyl]methanol: Similar in structure but contains a methanol group instead of an acetonitrile group.
[4-(Methylsulfanyl)phenyl]amine: Contains an amine group instead of an acetonitrile group.
Uniqueness: The uniqueness of [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl] acetonitrile lies in its combination of a biphenyl structure with a methylsulfanyl and acetonitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry .
Properties
Molecular Formula |
C15H13NS |
|---|---|
Molecular Weight |
239.3 g/mol |
IUPAC Name |
2-[4-(4-methylsulfanylphenyl)phenyl]acetonitrile |
InChI |
InChI=1S/C15H13NS/c1-17-15-8-6-14(7-9-15)13-4-2-12(3-5-13)10-11-16/h2-9H,10H2,1H3 |
InChI Key |
WKTJETQJXHPCPU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC=C(C=C2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-5-iodopyrido[3,4-B]pyrazine](/img/structure/B13918759.png)

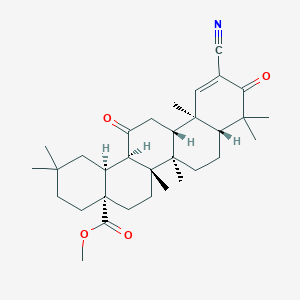
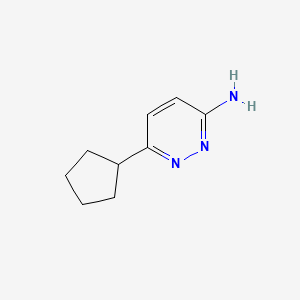
![Naphtho[1,2-b]benzofuran-9-ylboronic acid](/img/structure/B13918777.png)
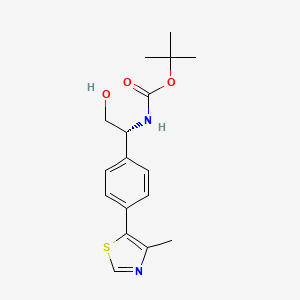
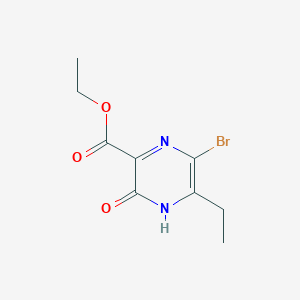
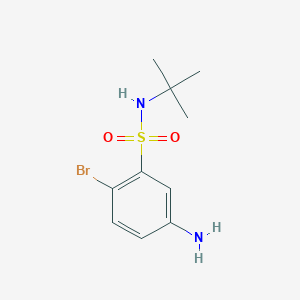


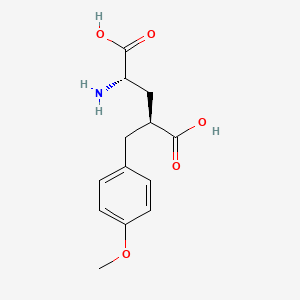
![(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol](/img/structure/B13918820.png)


